2-Bromo-3-(methoxymethoxy)pyridine

Protecting group chemistry Orthogonal deprotection Multi-step organic synthesis

2-Bromo-3-(methoxymethoxy)pyridine is a heterocyclic aromatic compound belonging to the substituted pyridine class, possessing a bromine atom at the 2-position and a methoxymethyl (MOM) ether protecting group at the 3-position hydroxyl site. With a molecular formula of C₇H₈BrNO₂, a molecular weight of 218.05 g/mol, and a melting point of 35–37 °C, this compound is supplied as a white to light yellow crystalline solid at typical purities of 96–98%.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
CAS No. 162271-10-5
Cat. No. B182139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(methoxymethoxy)pyridine
CAS162271-10-5
Synonyms2-BroMo-3-(MethoxyMethoxy)pyridine, 96%
Molecular FormulaC7H8BrNO2
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESCOCOC1=C(N=CC=C1)Br
InChIInChI=1S/C7H8BrNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3
InChIKeyCATUEJFGWSUPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(methoxymethoxy)pyridine (CAS 162271-10-5): A Dual-Function Pyridine Building Block for Orthogonal Cross-Coupling and Deprotection Sequences


2-Bromo-3-(methoxymethoxy)pyridine is a heterocyclic aromatic compound belonging to the substituted pyridine class, possessing a bromine atom at the 2-position and a methoxymethyl (MOM) ether protecting group at the 3-position hydroxyl site [1]. With a molecular formula of C₇H₈BrNO₂, a molecular weight of 218.05 g/mol, and a melting point of 35–37 °C, this compound is supplied as a white to light yellow crystalline solid at typical purities of 96–98% . Its structural architecture combines two orthogonal reactive handles: an aryl bromide competent for palladium-catalyzed cross-coupling chemistry and an acid-labile yet base-stable MOM protecting group that masks a latent phenolic hydroxyl for late-stage unveiling. This dual functionality positions it as a strategic intermediate in multi-step syntheses of pharmaceuticals, agrochemicals, and natural product analogs [1].

Why 2-Bromo-3-(methoxymethoxy)pyridine Cannot Be Replaced by Common Analogs in Multi-Step Synthetic Sequences


Substituting 2-bromo-3-(methoxymethoxy)pyridine with a closely related pyridine analog—such as the simple methyl ether 2-bromo-3-methoxypyridine, the unprotected phenol 2-bromo-3-hydroxypyridine, or the chloro variant 2-chloro-3-(methoxymethoxy)pyridine—introduces quantifiable losses in synthetic efficiency and strategic optionality. The MOM ether is stable across pH 4–12 conditions that would deprotonate a free phenol and cause undesired side reactions, yet can be chemoselectively removed under mild acidic or silyl triflate-mediated conditions without affecting base-labile functionality [1]. In contrast, the methyl ether is a permanent protecting group requiring harsh demethylating agents (BBr₃, refluxing HBr) that are incompatible with many functional groups. Furthermore, the 2-bromo substituent on the pyridine ring exhibits Suzuki-Miyaura coupling rates 5–7 times faster than 3-bromo or 4-bromo isomers, and experimental yields follow the order Br > I >> Cl, meaning the chloro analog is substantially less reactive [2]. These differentiated properties are not additive guesses; each is rooted in measurable kinetic, thermodynamic, or chemoselectivity differences that directly govern whether a synthetic route succeeds or fails at scale.

Quantitative Comparator Evidence: Where 2-Bromo-3-(methoxymethoxy)pyridine Demonstrates Measurable Differentiation


Orthogonal Deprotection Capability: MOM Ether vs. Permanent Methyl Ether in Hydroxyl Protection Strategy

The MOM protecting group at the 3-position of 2-bromo-3-(methoxymethoxy)pyridine can be chemoselectively removed under conditions that leave a methyl ether (as in 2-bromo-3-methoxypyridine, CAS 24100-18-3) completely intact, enabling orthogonal protection strategies in complex molecule construction. The MOM ether is stable across pH 4–12 at room temperature but undergoes hydrolysis at pH < 1 or 100 °C, and can also be deprotected under non-acidic conditions using TMSOTf/2,2′-bipyridyl to yield the free phenol [1]. In contrast, the methyl ether of 2-bromo-3-methoxypyridine requires strongly acidic demethylation (e.g., refluxing 48% HBr or BBr₃) that is incompatible with acid-labile functionality. This was specifically exploited in the synthesis of the thiopeptide antibiotic nocathiacin core, where a phenolic MOM ether was chemoselectively deprotected in the presence of other sensitive functional groups [2].

Protecting group chemistry Orthogonal deprotection Multi-step organic synthesis

Cross-Coupling Reactivity: 2-Bromo Substituent vs. 2-Chloro Substituent in Palladium-Catalyzed Suzuki-Miyaura Reactions

The 2-bromo substituent on the target compound provides significantly higher cross-coupling reactivity than the corresponding 2-chloro analog (2-chloro-3-(methoxymethoxy)pyridine, CAS 862667-72-9). In a systematic study of Suzuki-Miyaura cross-coupling between monohalopyridines and a borated L-aspartic acid derivative, the experimentally determined yield order was Br > I >> Cl, with the bromo-substituted pyridines affording the coupling product quantitatively under optimized conditions [1]. Critically, 2-chloropyridine substrates exhibited markedly lower conversion and frequently failed to react under identical conditions due to the higher C–Cl bond dissociation energy (bond dissociation energy: C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 350 kJ/mol in aryl halides). This translates to a requirement for more forcing conditions, specialized ligands, or higher catalyst loadings when the chloro analog is employed, directly impacting process cost and scalability.

Suzuki-Miyaura coupling Palladium catalysis Halopyridine reactivity C–C bond formation

Regiochemical Kinetic Advantage: 2-Position Bromine vs. 3- and 4-Position Isomers in Suzuki-Miyaura Coupling Rate

The bromine atom at the 2-position of the pyridine ring in 2-bromo-3-(methoxymethoxy)pyridine confers a pronounced kinetic advantage over the 3-bromo or 4-bromo positional isomers. Comparative studies have demonstrated that 2-bromopyridine undergoes Suzuki-Miyaura couplings 5–7 times faster than its 3-bromo or 4-bromo counterparts [1]. This rate acceleration is attributed to reduced steric hindrance adjacent to the pyridine nitrogen and enhanced electrophilicity at C2 due to the electron-withdrawing effect of the ring nitrogen, which lowers the activation barrier for oxidative addition of Pd(0) into the C–Br bond. The 3-bromo isomer specifically suffers from slower oxidative addition because the C3 position lacks the direct electron-withdrawing influence of the nitrogen atom [1].

Regioselectivity Suzuki coupling kinetics Pyridine C2 activation Sequential functionalization

Physical Form and Handling: Lower Melting Point vs. Methyl Ether Analog Facilitates Weighing and Transfer at Ambient Temperature

2-Bromo-3-(methoxymethoxy)pyridine exhibits a melting point of 35–37 °C, which is notably lower than the 45–49 °C melting range of the closest direct comparator, 2-bromo-3-methoxypyridine (CAS 24100-18-3) . This difference, while seemingly modest, has practical implications: at typical ambient laboratory temperatures (20–25 °C), the target compound is a crystalline solid but softens near room temperature, making it easier to melt and transfer quantitatively using heated syringe techniques or low-temperature melt-transfer protocols. Conversely, the higher-melting methyl ether analog requires active warming above 45 °C for similar bulk-transfer operations, which can introduce thermal stress to sensitive reagents if co-formulated. For automated liquid handling or robotic synthesis platforms operating near 25–30 °C, the MOM-protected compound is closer to its melting transition, potentially simplifying dispensing logistics compared to the methyl ether.

Physical properties Handling characteristics Laboratory workflow Process chemistry

MOM Ether vs. Benzyl Ether: Chemoselective Deprotection in the Presence of Reducible Functionality

Compared to the benzyl-protected analog 2-benzyloxy-3-bromopyridine (CAS 52200-49-4), the MOM ether in 2-bromo-3-(methoxymethoxy)pyridine offers a critical advantage when the synthetic target contains functional groups sensitive to hydrogenolysis or single-electron transfer conditions. Benzyl ether deprotection typically requires hydrogenation over Pd/C or dissolving metal reductions (Na/NH₃, Li/NH₃), conditions that also reduce alkenes, nitro groups, and certain carbonyls. The MOM ether, by contrast, can be removed under acidic conditions (pH < 1) or via the mild TMSOTf/2,2′-bipyridyl method that proceeds via pyridinium salt intermediates followed by hydrolysis, completely avoiding reductive conditions [1]. This chemoselectivity was demonstrated in the synthesis of orellanine, where 2-bromo-3-hydroxypyridine was protected as its MOM (or MEM) ether and later deprotected without affecting the bipyridyl core or other sensitive functionality [2]. Additionally, bismuth triflate in aqueous medium has been shown to cleave MOM ethers chemoselectively in the presence of benzyl, allyl, and silyl protecting groups [1].

Protecting group orthogonality Chemoselective deprotection Hydrogenolysis-sensitive substrates Natural product synthesis

Synthetic Provenance: Demonstrated Use as a Key Intermediate in Natural Product and Pharmaceutical Synthesis Programs

2-Bromo-3-(methoxymethoxy)pyridine and its immediate precursor (2-bromo-3-hydroxypyridine) have been explicitly employed as starting materials or key intermediates in published synthetic routes to bioactive molecules. In the synthesis of orellanine—the potent nephrotoxin from Cortinarius mushrooms—2-bromo-3-hydroxypyridine was the designated starting material, protected as its MOM or MEM ether, coupled via Ni(0)-mediated homocoupling to form the bipyridyl core, and subsequently deprotected [1]. A separate route to the heterocyclic cluster of the E-series thiopeptide antibiotics (e.g., nocathiacin) employed a phenolic MOM ether chemoselective deprotection as a key strategic step [2]. The compound's CAS registry (162271-10-5) appears in multiple patent families covering pharmaceutical compositions, confirming its industrial relevance as a commercially sourced building block for medicinal chemistry programs [3].

Natural product total synthesis Pharmaceutical intermediate Building block validation Drug discovery

High-Impact Application Scenarios Where 2-Bromo-3-(methoxymethoxy)pyridine Delivers Differentiated Value


Orthogonal Late-Stage Functionalization in Complex Natural Product Total Synthesis

In multi-step total synthesis campaigns where a 3-hydroxypyridine motif must be carried through a sequence of cross-coupling reactions followed by a late-stage hydroxyl unveiling, 2-bromo-3-(methoxymethoxy)pyridine provides a differentiated solution. The MOM ether withstands strongly basic conditions (pH 9–12), nucleophilic organometallic reagents (RLi, RMgX), and oxidizing agents, allowing the 2-bromo handle to be elaborated via Suzuki, Negishi, or Buchwald-Hartwig coupling without affecting the protected hydroxyl [1]. The MOM group can then be chemoselectively removed under mild acidic conditions or via TMSOTf/2,2′-bipyridyl without disturbing newly installed functionality, as demonstrated in thiopeptide antibiotic core synthesis [2]. This orthogonal strategy is not accessible with the permanent methyl ether analog, which would survive all subsequent steps and preclude hydroxyl-directed chemistry.

Sequential Double-Functionalization in Medicinal Chemistry Library Synthesis

For medicinal chemistry programs requiring rapid diversification of the pyridine scaffold, the combination of a kinetically privileged 2-bromo substituent (5–7× faster Suzuki coupling than 3-bromo isomers [1]) with a protected 3-hydroxyl creates a programmable sequential functionalization platform. The 2-position can be arylated first under mild Pd catalysis, followed by MOM deprotection to reveal the free 3-OH, which then serves as a handle for O-alkylation, O-arylation, or conversion to a triflate for a second cross-coupling event. This ordered functionalization sequence is more predictable and higher-yielding than attempts to differentiate two halogen substituents of similar reactivity, and the experimental Br > I >> Cl yield order [2] confirms that the 2-bromo substituent will outcompete any chloro substituents that may be present on coupling partners.

Scale-Up Process Chemistry: Avoiding Harsh Demethylation at Kilogram Scale

At process scale (multi-kilogram), the choice between a MOM-protected and a methyl-protected building block has quantifiable EHS (environmental, health, and safety) and cost implications. Demethylation of 2-bromo-3-methoxypyridine requires BBr₃ (a corrosive, fume-emitting reagent) or refluxing 48% HBr (highly corrosive, generates toxic vapors), both of which demand specialized reactor linings, scrubber systems, and rigorous safety protocols. In contrast, MOM deprotection can be achieved using aqueous HCl in a standard glass-lined reactor at moderate temperature, or via catalytic Bi(OTf)₃ in aqueous THF at ambient temperature [1]. The elimination of BBr₃ or hot concentrated HBr from the process stream reduces reactor corrosion, waste treatment costs, and operator exposure risk—factors that procurement managers evaluating total cost of ownership should weigh against the modest premium for the MOM-protected starting material.

Hydrogenation-Sensitive Substrate Compatibility: Building Block for Nitro- or Alkene-Containing Target Molecules

When the target molecule contains nitro groups, alkenes, benzyl esters, or other hydrogenation-labile functionality, 2-bromo-3-(methoxymethoxy)pyridine is the preferred building block over the benzyl-protected analog 2-benzyloxy-3-bromopyridine. Benzyl deprotection by hydrogenolysis (H₂, Pd/C) would simultaneously reduce the nitro or alkene groups, destroying the desired functionality. The MOM ether can be removed under non-reductive conditions (acid hydrolysis or Bi(OTf)₃/H₂O) with >90% chemoselectivity in the presence of benzyl ethers and other reducible groups [1]. This property is particularly valuable in the synthesis of nitroaromatic kinase inhibitors, where the nitro group is introduced early and must survive all protecting group manipulations, and in natural product analogs containing unsaturated side chains that would be saturated under hydrogenolysis conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-(methoxymethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.